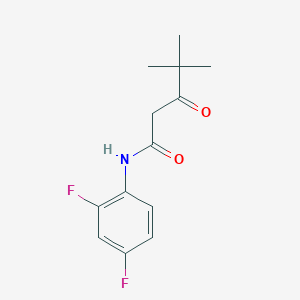

![molecular formula C13H13NO2 B2773272 [2-(4-Methylphenoxy)-3-pyridinyl]methanol CAS No. 338413-58-4](/img/structure/B2773272.png)

[2-(4-Methylphenoxy)-3-pyridinyl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

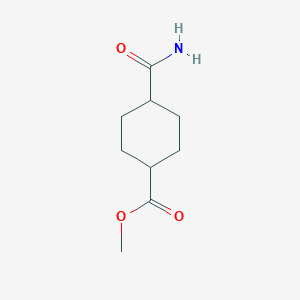

“[2-(4-Methylphenoxy)-3-pyridinyl]methanol” is a chemical compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 . It is also known by other synonyms such as “3-Pyridinemethanol, 2-(4-methylphenoxy)-” and "[2-(4-methylphenoxy)pyridin-3-yl]methanol" .

Molecular Structure Analysis

The molecular structure of “[2-(4-Methylphenoxy)-3-pyridinyl]methanol” can be analyzed using various techniques such as NMR spectroscopy . Unfortunately, specific details about the molecular structure of this compound were not found in the search results.Aplicaciones Científicas De Investigación

Herbicidal Activity

“[2-(4-Methylphenoxy)-3-pyridinyl]methanol” (also known as MCPA) has been investigated for its herbicidal properties. Researchers have synthesized herbicidal ionic liquids containing the MCPA anion and phenoxyethylammonium cation. These compounds exhibit varying physicochemical properties based on factors such as the substitution pattern of the phenoxyethylammonium group and the length of the alkyl chain. Under greenhouse conditions, these compounds have been tested for their effectiveness against cornflower (Centaurea cyanus L.) as a test plant .

Antitumor Activity

A chloro-substituted analog of MCPA, tris(2-hydroxyethyl)ammonium (4-chloro-2-methylphenoxy)acetate (chlorocreasin), has shown pronounced antitumor activity. This compound could serve as a potential physiologically active substance with therapeutic implications .

Agonists of Peroxisome Proliferator-Activated Receptors (PPARs)

Researchers have developed a synthetic route to [4-(3-aryl-1,2,4-oxadiazol-5-ylmethylthio)-2-methylphenoxy]acetic acids, which are potential agonists of type δ/β peroxisome proliferator-activated receptors (PPARδ/β). These compounds, derived from substituted benzonitriles, may have applications in modulating PPAR-related pathways .

Mecanismo De Acción

Target of Action

It’s structurally similar to the herbicide mcpa , which targets plant growth regulators, also known as synthetic auxins . These regulators play a crucial role in plant growth and development.

Mode of Action

Based on its structural similarity to mcpa, it may act as a synthetic auxin . Synthetic auxins mimic the action of natural auxins, disrupting normal plant growth and causing uncontrolled, often lethal, growth .

Biochemical Pathways

Synthetic auxins like mcpa generally affect the auxin signaling pathway, leading to uncontrolled cell division and growth .

Pharmacokinetics

Its physicochemical properties such as solubility and thermal stability, which can impact its bioavailability, are mentioned .

Result of Action

Synthetic auxins like mcpa generally cause uncontrolled cell division and growth, leading to the death of the plant .

Action Environment

Factors such as temperature, ph, and presence of other chemicals can potentially influence the action and stability of similar compounds .

Propiedades

IUPAC Name |

[2-(4-methylphenoxy)pyridin-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-10-4-6-12(7-5-10)16-13-11(9-15)3-2-8-14-13/h2-8,15H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAJDZBPSUQOZES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=C(C=CC=N2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(4-Methylphenoxy)pyridin-3-yl]methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

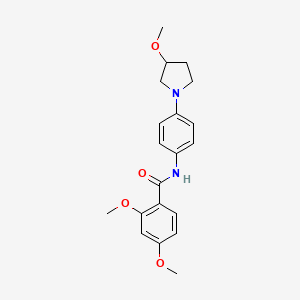

![2-({1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2773190.png)

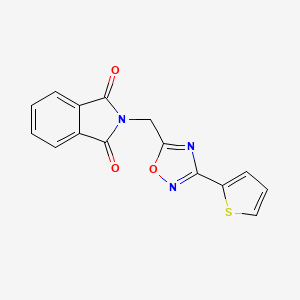

![methyl 2-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate](/img/structure/B2773193.png)

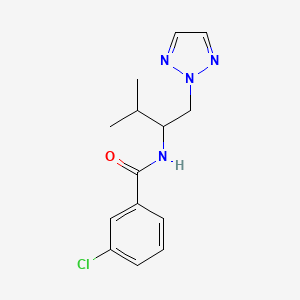

![3-(2-Fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2773199.png)

![(3As,6aR)-5-(2-chloroacetyl)-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-3a-carbonitrile](/img/structure/B2773202.png)

![{[2-(4-Nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetonitrile](/img/structure/B2773204.png)

![3-benzyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2773209.png)